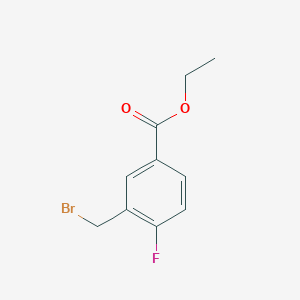

Ethyl 3-(bromomethyl)-4-fluorobenzoate

Description

Ethyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 347852-71-5) is a fluorinated aromatic ester with a bromomethyl substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is characterized by its molecular formula C₁₀H₁₀BrFO₂ and a molar mass of 261.09 g/mol . Its structure combines electrophilic bromine (due to the bromomethyl group) with the electron-withdrawing fluorine atom, making it a versatile intermediate in organic synthesis. Notably, the bromomethyl group enables alkylation or nucleophilic substitution reactions, while the fluorine atom enhances the stability and reactivity of the aromatic ring. It is commonly used in pharmaceutical and agrochemical research for constructing complex molecules, such as lactones or heterocycles .

Properties

IUPAC Name |

ethyl 3-(bromomethyl)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJLCDQAFPCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(bromomethyl)-4-fluorobenzoate is an organic compound belonging to the class of benzoates, characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : Approximately 251.06 g/mol

The presence of the bromine and fluorine substituents significantly influences the compound's reactivity and biological properties, including its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate enzyme activity or receptor function, thereby exerting various biological effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies involving related halogenated benzoates have shown their potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression by regulating gene expression.

Case Study Example :

- In a study examining HDAC inhibitors, it was found that compounds with similar structures demonstrated low nanomolar potency against HDAC6, suggesting that this compound may also possess similar inhibitory effects .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes, thereby preventing substrate access or altering enzyme conformation.

Research Findings :

- A study highlighted that brominated compounds can selectively inhibit certain kinases, indicating that this compound could be explored for its kinase inhibitory properties .

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromomethyl and fluorine substituents | Potential HDAC inhibitor |

| Methyl 4-(bromomethyl)-3-fluorobenzoate | Similar structure with methyl instead of ethyl | Antitumor activity |

| Ethyl 5-bromomethyl-2-fluorobenzoate | Different substitution pattern | Enzyme inhibition |

Applications in Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structural properties make it valuable in developing pharmaceuticals targeting specific biological pathways.

- Drug Development : The compound's ability to interact with molecular targets positions it as a candidate for developing new therapeutic agents.

- Functionalization : The bromomethyl group allows for further functionalization, enhancing its utility in synthetic organic chemistry.

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-fluorobenzoate is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data and insights from verified sources.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. The bromomethyl group is particularly useful for further functionalization, allowing for the introduction of diverse biological motifs.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound, leading to promising results in inhibiting specific cancer cell lines .

Agrochemicals

The compound has also been evaluated for its role as an intermediate in the development of insecticides and herbicides. The presence of the fluorine atom enhances the lipophilicity of the molecule, which can improve its efficacy as a pesticide.

- Case Study : Research conducted by agricultural scientists demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests .

Material Science

In material science, this compound has been utilized in the synthesis of polymers and advanced materials. Its reactive groups allow for incorporation into polymer backbones or crosslinking agents.

- Data Table: Polymer Applications

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Polymeric Coatings | Protective coatings | Enhanced durability and chemical resistance |

| Conductive Polymers | Electronics | Improved conductivity due to fluorine substitution |

Synthetic Chemistry

The compound is a valuable building block in synthetic organic chemistry, facilitating various reactions such as nucleophilic substitutions and cross-coupling reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine Position and Type : this compound contains a bromomethyl group (BrCH₂), which is more reactive in alkylation or nucleophilic substitution compared to the bromine atom in Ethyl 3-bromo-4-fluorobenzoate (Br directly attached to the ring) .

- Fluorine vs. Other Substituents : The 4-fluoro group increases electrophilicity of the aromatic ring compared to Ethyl 4-fluoro-3-isopropylbenzoate, where the bulky isopropyl group reduces reactivity but enhances lipophilicity .

Physicochemical Properties

- Molecular Weight and Complexity : this compound has moderate molecular weight (261.09 g/mol), making it easier to handle in solution-phase synthesis compared to heavier derivatives like the 492.70 g/mol compound in .

- Polarity: The bromomethyl and fluorine substituents increase polarity relative to non-halogenated analogs, influencing solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.